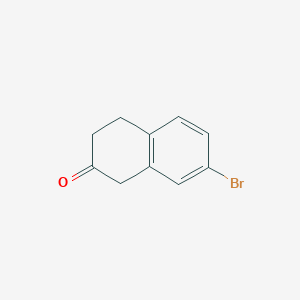
Leucyl-aspartyl-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Leucyl-aspartyl-valine (LAV) is a tripeptide consisting of leucine, aspartic acid, and valine. It is commonly found in proteins and peptides, and it plays a crucial role in various biological processes. LAV has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development.
Mecanismo De Acción
Leucyl-aspartyl-valine exerts its biological effects by interacting with various cellular targets. It has been shown to bind to cell surface receptors and modulate intracellular signaling pathways. Leucyl-aspartyl-valine can also interact with enzymes and inhibit their activity.
Efectos Bioquímicos Y Fisiológicos
Leucyl-aspartyl-valine has been found to exhibit several biochemical and physiological effects. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Leucyl-aspartyl-valine has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, Leucyl-aspartyl-valine can enhance wound healing by promoting the proliferation of cells involved in the healing process.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Leucyl-aspartyl-valine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Leucyl-aspartyl-valine also exhibits high stability and can be stored for extended periods without degradation. However, Leucyl-aspartyl-valine has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on Leucyl-aspartyl-valine. One potential area of research is the development of Leucyl-aspartyl-valine-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the investigation of the mechanisms underlying the immunomodulatory and wound healing effects of Leucyl-aspartyl-valine. Additionally, further studies are needed to explore the potential of Leucyl-aspartyl-valine as a biomarker for disease diagnosis and prognosis.
Aplicaciones Científicas De Investigación
Leucyl-aspartyl-valine has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit anti-inflammatory, anti-cancer, and antimicrobial properties. Leucyl-aspartyl-valine has also been shown to modulate the immune system and improve wound healing.
Propiedades
Número CAS |
125850-12-6 |
|---|---|
Nombre del producto |
Leucyl-aspartyl-valine |
Fórmula molecular |
C15H27N3O6 |
Peso molecular |
345.39 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C15H27N3O6/c1-7(2)5-9(16)13(21)17-10(6-11(19)20)14(22)18-12(8(3)4)15(23)24/h7-10,12H,5-6,16H2,1-4H3,(H,17,21)(H,18,22)(H,19,20)(H,23,24)/t9-,10-,12-/m0/s1 |
Clave InChI |
QCSFMCFHVGTLFF-NHCYSSNCSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)N |
SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)N |
Otros números CAS |
125850-12-6 |
Secuencia |
LDV |
Sinónimos |
Leu-Asp-Val leucyl-aspartyl-valine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



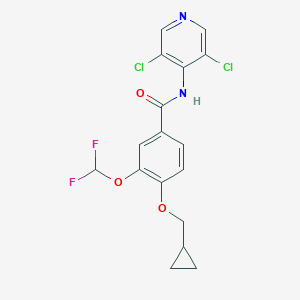
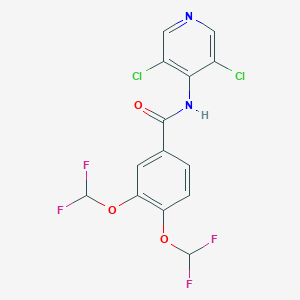

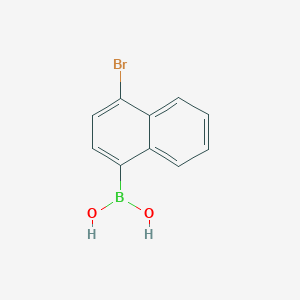

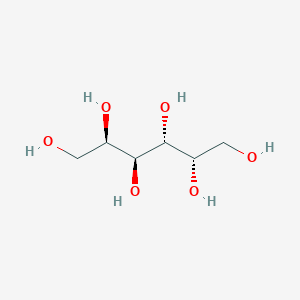
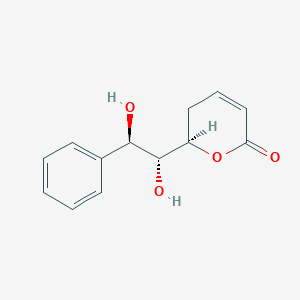
![(2E,4E,6E)-7-cyclohexyl-N-[5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide](/img/structure/B134923.png)
![Pyridine, 4-[fluoro(trimethylsilyl)methyl]-(9CI)](/img/structure/B134924.png)

![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride](/img/structure/B134929.png)
![(1S,3R,5E,7E)-1,3-Bis-[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10-triene-20-carboxaldehyde](/img/structure/B134932.png)
![4-[(3-Hydroxypropyl)amino]benzoic acid](/img/structure/B134939.png)
